2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine
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Overview
Description
2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine is a compound that belongs to the class of fluorinated pyridines and piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities . The presence of both fluorine and piperidine moieties in the structure enhances its potential for various applications in drug discovery and development .
Preparation Methods
The synthesis of 2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . The final step typically involves the coupling of the fluorinated pyridine with 4-phenylpiperidine-1-carbonyl chloride under appropriate conditions .
Chemical Reactions Analysis
2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidine moiety contributes to its binding affinity and selectivity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoro-3-(4-phenylpiperidine-1-carbonyl)pyridine can be compared with other similar compounds such as:
2-Fluoropyridine: Lacks the piperidine moiety, resulting in different biological activities and applications.
3-(4-Phenylpiperidine-1-carbonyl)pyridine: Does not contain the fluorine atom, which affects its chemical reactivity and biological properties.
4-Phenylpiperidine: A simpler structure without the pyridine ring, leading to distinct pharmacological profiles.
These comparisons highlight the unique combination of fluorine and piperidine moieties in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-15(7-4-10-19-16)17(21)20-11-8-14(9-12-20)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBMBGFLXHLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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